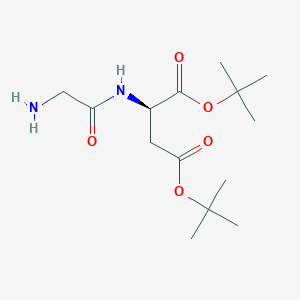

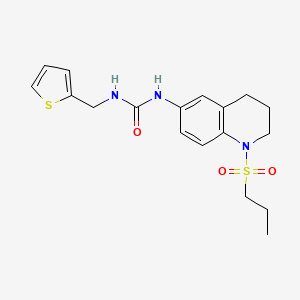

![molecular formula C9H5ClF2N2O2 B2941396 6-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2451256-50-9](/img/structure/B2941396.png)

6-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 2451256-50-9 . It has a molecular weight of 246.6 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5ClF2N2O2/c10-4-1-2-5-13-6(8(11)12)7(9(15)16)14(5)3-4/h1-3,8H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a boiling point of 218-220°C .Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

The functionalization reactions and chemical synthesis involving imidazo[1,2-a]pyridine derivatives are pivotal for creating compounds with enhanced properties or biological activities. For instance, studies have demonstrated the conversion of carboxylic acids into corresponding amides and the formation of imidazo[4,5-b]pyridine derivatives through reactions with diamines and acid chlorides (İ. Yıldırım, F. Kandemirli, E. Demir, 2005). Another study highlights a one-pot, transition-metal-free chlorocyclization cascade to create chloro-substituted imidazo[1,2-α]pyridines, showcasing a novel approach to this class of compounds (Xinsheng Xiao et al., 2015).

Novel Compound Synthesis

The synthesis of highly functionalized imidazo[1,2-a] heterocycles has been achieved through automated continuous flow methods, presenting an advance over traditional synthesis methods and facilitating the production of compounds like Mur ligase inhibitors (A. Herath, R. Dahl, N. Cosford, 2010). Furthermore, the creation of fluorescent probes for mercury ion detection using specific imidazo[1,2-a]pyridine derivatives highlights the versatility and potential utility of these compounds in environmental monitoring and analytical chemistry (N. Shao et al., 2011).

Biological Activity and Applications

While the specific compound "6-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid" might not be directly mentioned in available literature, the research on similar imidazo[1,2-a]pyridine derivatives uncovers a broad spectrum of potential biological and pharmaceutical applications. These include the synthesis of antidiabetic and antioxidant compounds, the inhibition of β-glucuronidase, and the exploration of their molecular docking studies to understand their mechanism of action (M. Taha et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF2N2O2/c10-4-1-2-5-13-6(8(11)12)7(9(15)16)14(5)3-4/h1-3,8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZKHIIHZAKHKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1Cl)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

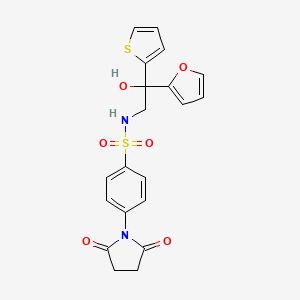

![4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2941319.png)

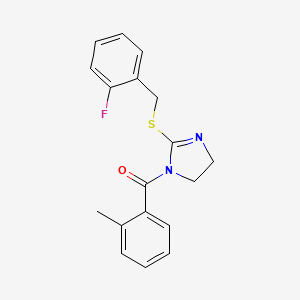

![3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)

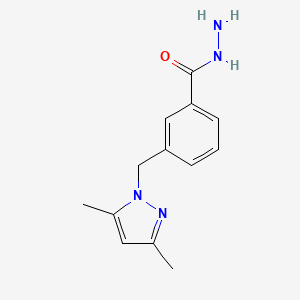

![2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2941324.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2941328.png)

![2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941329.png)

![3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2941331.png)

![N-(3-chloro-4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2941336.png)